molecular formula C27H24N2O6S B11585712 methyl 2-[1-(3-butoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[1-(3-butoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11585712
M. Wt: 504.6 g/mol
InChI Key: KUCGHAQRXKKWSA-UHFFFAOYSA-N
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Description

Methyl 2-[1-(3-butoxyphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives This compound is characterized by its unique structure, which includes a chromeno-pyrrole core, a butoxyphenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-(3-butoxyphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the butoxyphenyl group is carried out via electrophilic aromatic substitution, while the thiazole ring is incorporated through a condensation reaction with suitable thioamide derivatives. The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques. The scalability of the process is crucial for commercial applications, and efforts are made to minimize waste and improve the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(3-butoxyphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Scientific Research Applications

Methyl 2-[1-(3-butoxyphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of methyl 2-[1-(3-butoxyphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[1-(4-butoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate
  • 1-(3-butoxyphenyl)-2-(5-methyl-2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

Methyl 2-[1-(3-butoxyphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further development in various scientific fields.

Properties

Molecular Formula

C27H24N2O6S

Molecular Weight

504.6 g/mol

IUPAC Name

methyl 2-[1-(3-butoxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C27H24N2O6S/c1-4-5-13-34-17-10-8-9-16(14-17)21-20-22(30)18-11-6-7-12-19(18)35-23(20)25(31)29(21)27-28-15(2)24(36-27)26(32)33-3/h6-12,14,21H,4-5,13H2,1-3H3

InChI Key

KUCGHAQRXKKWSA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC5=CC=CC=C5C3=O

Origin of Product

United States

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